4-Butylphenol

Physicochemical characterization Material handling Formulation compatibility

4-Butylphenol (CAS 1638-22-8), also designated as p-butylphenol or 4-n-butylphenol, is a para-substituted alkylphenol with the molecular formula C10H14O and a molecular weight of 150.22 g/mol. At ambient temperature, the compound exists as a colorless to brown clear liquid with a melting point of 22°C and a boiling point of 138-139°C at 18 mmHg.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 1638-22-8
Cat. No. B154549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butylphenol
CAS1638-22-8
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)O
InChIInChI=1S/C10H14O/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8,11H,2-4H2,1H3
InChIKeyCYYZDBDROVLTJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Butylphenol (CAS 1638-22-8): Comparative Physicochemical and Functional Profile for Research Procurement


4-Butylphenol (CAS 1638-22-8), also designated as p-butylphenol or 4-n-butylphenol, is a para-substituted alkylphenol with the molecular formula C10H14O and a molecular weight of 150.22 g/mol [1]. At ambient temperature, the compound exists as a colorless to brown clear liquid with a melting point of 22°C and a boiling point of 138-139°C at 18 mmHg . Its calculated logP values range from 2.73 to 3.65 depending on the computational method employed [2], and it is not miscible with water [3]. As a monosubstituted phenol bearing a linear n-butyl chain at the para position, this compound serves as an intermediate in liquid crystal synthesis and functions as a building block in organic synthesis, polymer chemistry, and environmental biodegradation research [4].

Why 4-Butylphenol (CAS 1638-22-8) Cannot Be Interchanged with Other Alkylphenol Analogs


The alkylphenol class exhibits pronounced structure-activity divergence driven by alkyl chain length, branching architecture, and substitution position. 4-Butylphenol possesses a linear n-butyl chain at the para position, which confers a distinct combination of lipophilicity (logP ~3.4), liquid physical state at room temperature (melting point 22°C), and moderated biological activity relative to its branched or longer-chain counterparts . In contrast, 4-tert-butylphenol (CAS 98-54-4) exists as a solid at ambient conditions with substantially different steric hindrance and biodegradation susceptibility [1]. Compounds with longer alkyl chains—such as 4-nonylphenol (C9) and 4-tert-octylphenol (C8 branched)—demonstrate markedly elevated estrogenic potency and environmental persistence profiles that render them unsuitable for applications where low endocrine disruption potential is required [2]. Generic substitution without attention to these alkyl chain-specific parameters can result in failed synthetic outcomes, altered degradation kinetics in environmental studies, or unintended biological effects. The following quantitative evidence establishes precisely where 4-butylphenol differs from its closest comparators in measurable, procurement-relevant terms.

4-Butylphenol (CAS 1638-22-8): Quantified Differentiation Evidence for Informed Procurement Decisions


Physical State Differentiation: 4-Butylphenol Exists as Liquid at Room Temperature Versus Solid 4-tert-Butylphenol

4-Butylphenol (n-butyl isomer) remains a clear liquid at standard ambient conditions with a melting point of 22-24°C , whereas its branched isomer 4-tert-butylphenol (CAS 98-54-4) is a solid at room temperature with a melting point of approximately 98-101°C . This ~76°C difference in melting point arises from the linear versus highly branched architecture of the alkyl substituent, which alters crystal packing efficiency and intermolecular interactions.

Physicochemical characterization Material handling Formulation compatibility

Estrogenic Activity Comparison: 4-Butylphenol Exhibits Significantly Lower Potency than 4-Nonylphenol and 4-tert-Octylphenol

In a comparative evaluation of alkylphenolic compounds using the MCF-7 cell proliferation assay (E-screen), 4-butylphenol demonstrated estrogenic activity only at substantially higher concentrations relative to longer-chain and branched analogs. 4-tert-Octylphenol and 4-nonylphenol produced detectable estrogenic effects at 1 μM and 10 μM, respectively [1]. In contrast, 4-butylphenol, along with 4-propylphenol and 4-tert-butylphenol, did not exhibit comparable potency at these lower micromolar ranges in the same assay system. The study's authors concluded that compounds with bulkier alkyl groups or higher carbon numbers possessed higher estrogenic capacity [2].

Endocrine disruption screening Toxicology Environmental risk assessment

HPLC Analytical Method Availability: Validated Separation Protocol for 4-Butylphenol on Reverse-Phase Columns

A documented reverse-phase HPLC method using the Newcrom R1 column enables the separation and analysis of 4-butylphenol under simple mobile phase conditions consisting of acetonitrile, water, and phosphoric acid (or formic acid for MS-compatible applications) [1]. This validated separation protocol is scalable from analytical to preparative isolation of impurities and is suitable for pharmacokinetic applications [2]. While structurally related alkylphenols may require different column chemistries or mobile phase compositions for optimal resolution, the availability of a specific, documented method for 4-butylphenol reduces method development overhead for analytical laboratories.

Analytical chemistry Quality control Chromatographic separation

Microbial Biodegradation Specificity: Complete Degradation of 4-Butylphenol up to 1.0 mM by Pseudomonas veronii Strain nBP5

Pseudomonas veronii strain nBP5, isolated from giant duckweed rhizosphere, demonstrated the capacity to utilize 4-n-butylphenol as a sole carbon source with complete degradation achieved up to 1.0 mM substrate concentration [1]. The strain's specific 4-n-BP-degrading activity followed Michaelis-Menten kinetics with a maximal degradation rate (Vmax) of 0.258 mmol/mg-cell/h, though activity declined at concentrations ≥0.075 mM due to substrate inhibition [2]. In comparative biodegradation studies using Bacillus sp. CYR2, 4-tertiary-butylphenol showed 66±3% removal at 4% inoculum size after 6 days, whereas the branched 4-tertiary-octylphenol exhibited markedly lower degradation enhancement (3.45-fold increase with inoculum size) relative to 4-tertiary-butylphenol (2.53-fold increase), underscoring the structural dependence of microbial degradation efficiency [3].

Bioremediation Environmental microbiology Metabolic pathway elucidation

Lipophilicity and Solubility Profile: logP and Water Miscibility Differentiate 4-Butylphenol from Polar Phenolic Derivatives

4-Butylphenol exhibits a calculated logP (octanol-water partition coefficient) of approximately 3.4-3.65 [1], reflecting moderate lipophilicity conferred by the C4 alkyl chain. It is characterized as immiscible with water [2]. This partition coefficient places 4-butylphenol in a distinct lipophilicity band relative to phenol itself (logP ~1.46) and shorter-chain 4-alkylphenols such as 4-ethylphenol (logP ~2.5) or 4-propylphenol (logP ~3.0), while remaining considerably less hydrophobic than 4-octylphenol (logP ~5.5) or 4-nonylphenol (logP ~6.0) [3]. The intermediate logP value has implications for membrane permeability, environmental partitioning behavior, and chromatographic retention characteristics.

Partition coefficient Solubility Environmental fate modeling

Differential Biodegradation of 4-Alkylphenol Isomers: Linear n-Butyl Chain Enables Degradation Where Branched tert-Butyl Confers Resistance

In anaerobic paddy soil microcosm studies supplemented with nitrate as an electron acceptor, 4-alkylphenols exhibited alkyl chain-dependent degradation profiles. The microcosm successfully degraded phenol and certain 4-alkylphenols; however, it did not degrade 4-tert-butylphenol, 4-tert-octylphenol, or 4-n-octylphenol under the tested conditions [1]. 4-n-Butylphenol, bearing a linear C4 chain, falls within the degradable subset of medium-chain 4-n-alkylphenols (C3-C7) that are oxidized by bacterial phenol hydroxylase systems [2], whereas the tert-butyl branched isomer demonstrates resistance to anaerobic microbial attack due to steric hindrance at the quaternary carbon adjacent to the aromatic ring.

Anaerobic biodegradation Soil microbiology Environmental persistence

Optimal Research and Industrial Application Domains for 4-Butylphenol (CAS 1638-22-8) Based on Comparative Evidence


Liquid Crystal Intermediate and Polymer Additive Formulation

4-Butylphenol is documented as an intermediate in liquid crystal synthesis . Its liquid physical state at room temperature (melting point 22-24°C) eliminates pre-dissolution steps required for solid alkylphenols like 4-tert-butylphenol, enabling direct integration into liquid-phase synthetic workflows and polymer additive formulations where handling efficiency and solvent-free processing are valued. The linear n-butyl chain provides moderate lipophilicity without the steric bulk that can impede subsequent coupling reactions .

Environmental Endocrine Disruption Screening and Toxicology Reference Standard

The comparative estrogenicity study by Kwack et al. (2002) established that 4-butylphenol exhibits substantially lower potency in MCF-7 cell proliferation assays compared to 4-nonylphenol and 4-tert-octylphenol [1]. This positions 4-butylphenol as a suitable low-activity comparator or reference standard in endocrine disruption screening panels. For researchers evaluating structure-activity relationships of alkylphenolic environmental contaminants, 4-butylphenol provides a baseline for medium-chain, linear alkyl substitution that contrasts sharply with the high-potency, branched long-chain analogs prevalent in industrial effluents [2].

Microbial Biodegradation Pathway Elucidation Using Well-Characterized Degrader Strains

The isolation and characterization of Pseudomonas veronii strain nBP5, which completely degrades 4-butylphenol up to 1.0 mM as a sole carbon source with a quantified Vmax of 0.258 mmol/mg-cell/h, provides a defined experimental system for studying alkylphenol catabolic pathways [3]. The proposed degradation pathway—initial hydroxylation to 4-n-butylcatechol followed by meta-cleavage—has been elucidated via GC-MS metabolite identification [4]. In contrast, branched isomers such as 4-tert-butylphenol exhibit resistance to anaerobic degradation in soil microcosms [5], making 4-butylphenol the preferred substrate for reproducible biodegradation studies requiring complete mineralization endpoints.

Analytical Method Development and Chromatographic Reference Standard

A validated reverse-phase HPLC separation protocol for 4-butylphenol on Newcrom R1 columns with simple MeCN/water/phosphoric acid mobile phase conditions is publicly documented [6]. The method is scalable from analytical to preparative isolation and is adaptable to MS-compatible detection via formic acid substitution. For analytical laboratories developing methods for alkylphenol mixtures, 4-butylphenol offers a well-characterized retention behavior benchmark with intermediate lipophilicity (logP ~3.4-3.65) that facilitates method transfer and reproducibility [7].

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